molecular formula C13H22N2O2S B7586657 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one

1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one

Cat. No. B7586657
M. Wt: 270.39 g/mol
InChI Key: OESJARLUJHIECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one, also known as Thiazepan-4-one, is a heterocyclic organic compound that belongs to the class of thiazepine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA receptor, 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone can increase the inhibitory effects of GABA and reduce neuronal excitability, leading to its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sleep, and improve cognitive function in animal models. 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone has also been shown to have anticonvulsant effects, which may be due to its ability to enhance the activity of the GABA receptor. Additionally, 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and apoptosis in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone is its high potency and selectivity for the GABA receptor. This makes it an attractive candidate for the development of novel drugs for the treatment of various diseases. However, one of the main limitations of 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone may have side effects, such as dizziness, drowsiness, and impaired coordination, which may limit its clinical use.

Future Directions

There are several future directions for the study of 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone. One area of research is the development of novel drugs based on 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone for the treatment of various diseases, such as anxiety disorders, epilepsy, and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone, which may lead to the identification of new drug targets. Additionally, future research may focus on improving the solubility and pharmacokinetic properties of 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone, which may enhance its clinical utility.

Synthesis Methods

1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone can be synthesized by various methods, including the reaction of 1,4-dithiane-2,5-diol with 2-bromo-1-phenylethanone, followed by the reaction with 2-bromo-1-(1,4-thiazepan-4-yl)ethanone. Another method involves the reaction of 2-bromo-1-(1,4-thiazepan-4-yl)ethanone with sodium hydride and 1-bromo-2-butene. The yield of the synthesis method is typically high, and the purity of the compound can be verified by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, sedative, and hypnotic effects. 1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-oneone has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

1-[1-oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-2-11(15-7-3-5-12(15)16)13(17)14-6-4-9-18-10-8-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESJARLUJHIECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCSCC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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